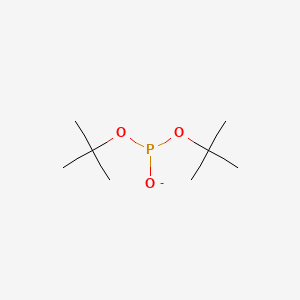

di-tert-Butyl phosphite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H18O3P- |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

ditert-butyl phosphite |

InChI |

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q-1 |

InChI Key |

HPRZDGKQDIMUTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OP([O-])OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Di-tert-Butyl Phosphite from Phosphorus Trichloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Di-tert-Butyl Phosphite

In the landscape of modern organophosphorus chemistry, few reagents offer the versatility and strategic importance of this compound. Its unique combination of reactivity and stability, conferred by the sterically demanding tert-butyl groups, makes it an invaluable intermediate in the synthesis of complex molecules.[1] For professionals in drug development, its role as a key precursor to antiviral agents and other pharmaceuticals cannot be overstated.[1][2] This guide moves beyond a simple recitation of steps; it provides a deep, field-proven perspective on the synthesis of this crucial compound from phosphorus trichloride, emphasizing the causality behind experimental choices to ensure safety, reproducibility, and high yield.

CRITICAL SAFETY DIRECTIVE: Managing Phosphorus Trichloride

Before any experimental work commences, a rigorous understanding and uncompromising adherence to safety protocols for phosphorus trichloride (PCl₃) are mandatory. This substance is not merely hazardous; it is aggressively reactive and profoundly dangerous if mishandled.

Inherent Hazards:

-

Violent Reactivity with Water: PCl₃ reacts violently and exothermically with water or even atmospheric moisture to release highly corrosive and toxic gases, namely hydrogen chloride (HCl) and phosphoric acid.[3][4] This reaction can pressurize and rupture storage containers.[3]

-

Extreme Corrosivity: Both the liquid and its vapor are extremely destructive to the eyes, skin, mucous membranes, and respiratory tract.[3][5] Irreversible damage can occur from contact.[3]

-

Inhalation Toxicity: Inhalation can cause severe respiratory distress, including symptoms like a burning sensation, coughing, wheezing, and laryngitis, and can be fatal.[3]

Mandatory Handling Protocols:

-

Work Environment: All manipulations must be conducted in a certified chemical fume hood with robust ventilation. For larger quantities, working in a glove box with a dry atmosphere is strongly recommended.[3]

-

Personal Protective Equipment (PPE): A fire-retardant laboratory coat, impervious gloves (consult manufacturer data for compatibility), and tightly fitting safety goggles with a face shield are the minimum requirements.[4][6][7]

-

Exclusion of Water: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. The reaction must be performed under strictly anhydrous conditions.[4][6]

-

Spill & Fire Response:

-

Spills: Do NOT use water. Cover the spill with dry sand or a specialized Class D extinguisher powder like Met-L-X.[3] Scoop the material with spark-resistant tools into a designated, dry container for disposal.[3]

-

Fires: Do NOT use water, carbon dioxide, or halogenated extinguishers. Use only a Class D fire extinguisher or smother the fire with dry sand.[3][7]

-

The Chemistry: Mechanism and Rationale

The synthesis of this compound from phosphorus trichloride is a nucleophilic substitution reaction. The core principle involves the sequential replacement of two chlorine atoms on the phosphorus center by tert-butoxy groups.

The Reaction: PCl₃ + 2 t-BuOH + 2 Base → (t-BuO)₂P(O)H + 2 [Base-H]⁺Cl⁻

Mechanistic Insights:

-

Nucleophilic Attack: The oxygen atom of tert-butanol, acting as a nucleophile, attacks the electrophilic phosphorus atom of PCl₃.

-

Chloride Elimination: A chloride ion is displaced, and a proton is removed from the newly attached hydroxyl group by a base (typically a tertiary amine like triethylamine), forming an amine hydrochloride salt.

-

Second Substitution: The process repeats, with a second molecule of tert-butanol displacing another chloride ion.

-

Steric Control: The bulky tert-butyl groups provide significant steric hindrance.[1] This makes the third substitution to form tri-tert-butyl phosphite unfavorable, thus favoring the formation of the di-substituted product. This steric control is a key advantage of this specific synthesis.

-

Tautomerization: The resulting di-tert-butyl chlorophosphite intermediate is hydrolyzed during workup (or reacts with residual water) to yield this compound, which exists predominantly in the H-phosphonate tautomeric form with a P-H bond, rather than a P-OH bond.

// Nodes PCl3 [label="Phosphorus\nTrichloride (PCl₃)", fillcolor="#FFFFFF"]; tBuOH1 [label="tert-Butanol\n(t-BuOH)", fillcolor="#FFFFFF"]; Base1 [label="Base (e.g., Et₃N)", fillcolor="#FFFFFF"]; Intermediate1 [label="Intermediate 1\n(t-BuO)PCl₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tBuOH2 [label="tert-Butanol\n(t-BuOH)", fillcolor="#FFFFFF"]; Base2 [label="Base (e.g., Et₃N)", fillcolor="#FFFFFF"]; Intermediate2 [label="Intermediate 2\n(t-BuO)₂PCl", fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="Water\n(from workup)", fillcolor="#FFFFFF"]; Product [label="Di-tert-butyl\nPhosphite\n(t-BuO)₂P(O)H", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt1 [label="[Base-H]⁺Cl⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt2 [label="[Base-H]⁺Cl⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {PCl3, tBuOH1, Base1} -> Intermediate1 [label="+ Nucleophilic Attack\n- [Base-H]⁺Cl⁻"]; Intermediate1 -> Salt1 [style=invis]; {Intermediate1, tBuOH2, Base2} -> Intermediate2 [label="+ Nucleophilic Attack\n- [Base-H]⁺Cl⁻"]; Intermediate2 -> Salt2 [style=invis]; {Intermediate2, H2O} -> Product [label="+ Hydrolysis\n- HCl"]; Product -> HCl [style=invis]; } enddot Caption: Figure 1: Reaction Mechanism

In-Depth Experimental Protocol

This protocol describes a representative lab-scale synthesis. All quantities should be adjusted based on the desired scale, and a thorough risk assessment must be performed prior to execution.

Reagent & Equipment Summary

The following table outlines the stoichiometry for a typical reaction.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount | Moles (mmol) |

| Phosphorus Trichloride | PCl₃ | 137.33 | 1.0 | 1.574 | 6.8 mL | 78.0 |

| tert-Butanol | C₄H₁₀O | 74.12 | 2.1 | 0.781 | 15.3 mL | 163.8 |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | 2.2 | 0.726 | 23.8 mL | 171.6 |

| Anhydrous Toluene | C₇H₈ | 92.14 | - | 0.867 | 200 mL | - |

Step-by-Step Methodology

A. Reactor Setup:

-

Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler.

-

Oven-dry all glassware and cool under a stream of dry nitrogen.

-

Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire procedure.

B. Reagent Preparation & Reaction:

-

To the reaction flask, add tert-butanol (2.1 eq.), triethylamine (2.2 eq.), and anhydrous toluene (150 mL) via syringe.

-

Cool the stirred solution to 0 °C using an ice-water bath. The use of low temperature is critical to dissipate the heat generated during the exothermic addition of PCl₃ and to minimize side reactions.

-

In a separate dry flask, dissolve phosphorus trichloride (1.0 eq.) in anhydrous toluene (50 mL).

-

Transfer the PCl₃ solution to the dropping funnel.

-

Add the PCl₃ solution dropwise to the cooled, stirred tert-butanol solution over approximately 60-90 minutes. Maintain the internal reaction temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form immediately.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

C. Workup and Isolation:

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

-

Wash the filter cake with a small amount of anhydrous toluene.

-

Transfer the filtrate to a separatory funnel.

-

Carefully wash the organic phase with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine. Caution: This may generate gas (CO₂); vent the separatory funnel frequently.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

D. Purification:

-

The resulting crude oil is this compound. For many applications, this crude product may be of sufficient purity.

-

For higher purity, the product can be purified by vacuum distillation.[8] However, the compound can be sensitive to heat, which may cause decomposition.[9] Distillation should be performed at the lowest possible pressure.

-

An alternative purification involves washing the crude product. Deprotonating the phosphite with a base like potassium tert-butoxide can form the salt, which can then be washed away with water if the desired compound is not base-sensitive.[10]

// Nodes Setup [label="1. Setup\nDry Glassware\nInert Atmosphere (N₂)", fillcolor="#4285F4"]; Charge [label="2. Charge Reactor\nt-BuOH, Et₃N, Toluene", fillcolor="#4285F4"]; Cool [label="3. Cool to 0 °C\nIce-Water Bath", fillcolor="#4285F4"]; Addition [label="4. Dropwise Addition\nPCl₃ in Toluene\n(T < 5 °C)", fillcolor="#EA4335"]; Stir [label="5. Reaction\nWarm to RT, Stir 2-3h", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="6. Filtration\nRemove [Et₃NH]Cl Salt", fillcolor="#34A853"]; Wash [label="7. Aqueous Wash\nNaHCO₃, Brine", fillcolor="#34A853"]; Dry [label="8. Dry & Concentrate\nNa₂SO₄, Rotary Evaporation", fillcolor="#34A853"]; Purify [label="9. Purification\nCrude Product -> Vacuum Distillation\n(Optional)", fillcolor="#4285F4"]; Analyze [label="10. Analysis\nNMR, etc.", fillcolor="#4285F4"];

// Edges Setup -> Charge; Charge -> Cool; Cool -> Addition; Addition -> Stir; Stir -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Analyze; } enddot Caption: Figure 2: Experimental Workflow

Applications in Drug Discovery and Development

The utility of this compound is most evident in its application as a versatile phosphorylating agent.[1] Its P-H bond allows for a range of transformations, including Michaelis-Arbuzov and Pudovik reactions.

A prominent example is its use in the synthesis of hydroxymethylphosphonates, which are key intermediates for antiviral prodrugs like Tenofovir.[2][9] The di-tert-butyl (hydroxymethyl)phosphonate, formed from this compound, can be further functionalized to build the core structure of these important therapeutics.[9] The tert-butyl protecting groups can be readily cleaved under acidic conditions, a crucial feature in the final steps of drug synthesis.[9]

Conclusion

The synthesis of this compound from phosphorus trichloride is a cornerstone reaction in organophosphorus chemistry, providing access to a highly valuable synthetic intermediate. Success hinges on a disciplined approach that prioritizes safety through the meticulous exclusion of water and adherence to strict handling protocols for PCl₃. By understanding the mechanistic principles of nucleophilic substitution and steric control, and by carefully managing reaction conditions, researchers can achieve high yields of this compound, paving the way for innovations in drug development and beyond.

References

- Princeton University Environmental Health & Safety. (n.d.). Phosphorus Trichloride.

- Tanaka, Y., Kitamura, H., & Fuse, S. (2024). Microflow Synthesis of Unsymmetrical H-Phosphonates via Sequential and Direct Substitution of Chlorine Atoms in Phosphorus Trichloride with Alkoxy Groups. The Journal of Organic Chemistry, 89(3), 1777–1783. [Link]

- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Trichloride.

- Loba Chemie. (2019). Phosphorus Trichloride for Synthesis MSDS.

- Quick Company. (n.d.). A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite.

- ResearchGate. (2024). How to remove phosphite?.

- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844–852. [Link]

- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-852. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. opcw.org [opcw.org]

- 5. lobachemie.com [lobachemie.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

Di-tert-Butyl Phosphite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Player in Organophosphorus Chemistry

Di-tert-butyl phosphite, registered under CAS number 13086-84-5, is a sterically hindered organophosphorus compound that has emerged as a critical intermediate and reagent in a multitude of synthetic applications, ranging from the development of blockbuster pharmaceuticals to the synthesis of complex organic molecules.[1][2] Its unique structural features, characterized by two bulky tert-butyl groups attached to a phosphite core, impart a balance of stability and reactivity that is highly sought after in modern organic synthesis.[1] This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, characteristic reactions, and applications, with a particular focus on insights relevant to researchers and professionals in the field of drug development.

Core Properties and Structural Elucidation

This compound, also known by synonyms such as di-tert-butyl hydrogen phosphite and phosphonic acid, bis(1,1-dimethylethyl) ester, is a colorless liquid at room temperature.[3][4][5][6] Its molecular formula is C8H19O3P, with a corresponding molecular weight of approximately 194.21 g/mol .[3][4][5][6] The structure of this compound is defined by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom and two tert-butoxy groups. This P-H bond is a key feature, rendering the molecule acidic and nucleophilic at the phosphorus center, a characteristic that underpins much of its reactivity.

The presence of the bulky tert-butyl groups is not merely a structural curiosity; it profoundly influences the molecule's chemical behavior. These groups provide significant steric shielding to the phosphorus center, which can modulate its reactivity in a predictable manner, often leading to higher selectivity in chemical transformations compared to less hindered dialkyl phosphites.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13086-84-5 | [3][4][5][6] |

| Molecular Formula | C8H19O3P | [3][4][5][6] |

| Molecular Weight | 194.21 g/mol | [3][4][5][6] |

| Appearance | Colorless liquid | |

| Density | ~0.960 g/mL at 25 °C | |

| Boiling Point | 66 °C at 0.5 mmHg | |

| Refractive Index | ~1.419 (n20/D) | |

| Flash Point | 163 °C |

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. A distinct doublet is also observed for the proton directly attached to the phosphorus atom, with a large coupling constant (¹J P-H) that is characteristic of phosphites.

-

³¹P NMR: Phosphorus-31 NMR is a particularly powerful tool for characterizing organophosphorus compounds.[7][8] this compound exhibits a characteristic chemical shift in its ³¹P NMR spectrum, which is sensitive to its electronic environment and can be used to monitor reaction progress and assess purity.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the P-H stretching vibration (typically around 2400 cm⁻¹), the P=O stretching vibration (around 1250 cm⁻¹), and C-O and P-O-C stretching vibrations.[4][5][9]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several routes, with the most common and practical laboratory-scale method being the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with tert-butanol.[10] This method is favored for its operational simplicity and relatively high yields. An alternative approach involves the reaction of phosphorus trichloride with sodium tert-butoxide.[1]

Detailed Experimental Protocol: Transesterification Route

This protocol describes the synthesis of this compound from dimethyl phosphite and tert-butanol, a method that leverages Le Chatelier's principle to drive the reaction to completion.[10]

Materials:

-

Dimethyl phosphite

-

tert-Butanol

-

Calcium hydroxide (Ca(OH)₂)

-

Nitrogen or Argon gas supply

-

Standard distillation apparatus

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, combine dimethyl phosphite (1.0 eq), an excess of tert-butanol (e.g., 2.5-3.0 eq), and a catalytic amount of calcium hydroxide (e.g., 0.03 eq).[10] The use of excess tert-butanol helps to drive the equilibrium towards the desired product.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to prevent oxidation of the phosphite.

-

Initial Distillation: With stirring, gently heat the reaction mixture to reflux. The initial fraction to distill will be methanol, the lower-boiling alcohol displaced during the transesterification, which typically comes over between 60-65 °C.[10] The removal of methanol is the primary driving force for the reaction.

-

Driving the Reaction: Once the methanol has been removed, the pot temperature will rise. Continue to heat the mixture to a higher temperature (around 130 °C) to ensure the reaction goes to completion and to distill off the excess tert-butanol.[10]

-

Purification: After removing the excess tert-butanol, the crude this compound remains in the reaction flask. Purify the product by vacuum distillation to obtain the final product with high purity (typically >98%).[10] A yield of around 91.5% can be expected.[10]

Causality Behind Experimental Choices:

-

Calcium Hydroxide as a Catalyst: Calcium hydroxide is a mild, inexpensive, and effective basic catalyst for the transesterification of phosphites. Its heterogeneous nature simplifies workup, as it can be removed by filtration.

-

Inert Atmosphere: Trivalent phosphorus compounds are susceptible to oxidation. Conducting the reaction under an inert atmosphere is crucial to prevent the formation of phosphate byproducts, thereby ensuring higher purity of the desired phosphite.

-

Removal of Methanol: The transesterification reaction is an equilibrium process. The continuous removal of the lower-boiling methanol by distillation shifts the equilibrium towards the formation of the this compound product, in accordance with Le Chatelier's principle.

Caption: Workflow for the synthesis of this compound via transesterification.

Key Reactions and Synthetic Utility

This compound is a versatile reagent that participates in a variety of important chemical transformations. Its utility stems from the reactivity of the P-H bond and the ability of the phosphorus atom to act as a nucleophile.

Oxidation to Di-tert-butyl Phosphate

One of the most fundamental reactions of this compound is its oxidation to the corresponding pentavalent phosphate derivative, di-tert-butyl phosphate.[1][2] This transformation is crucial for the synthesis of various pharmaceutical intermediates and phosphorylating agents.[1]

Experimental Protocol: Oxidation with Hydrogen Peroxide

A green and efficient method for the oxidation of this compound utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of potassium iodide.[1][2]

Materials:

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Potassium iodide (KI)

-

Appropriate solvent (e.g., a mixture of water and an organic solvent)

Step-by-Step Methodology:

-

Dissolve this compound in a suitable solvent system.

-

Add a catalytic amount of potassium iodide.

-

Cool the reaction mixture in an ice bath.

-

Slowly add hydrogen peroxide dropwise, maintaining a low temperature (e.g., 0-20 °C).[2]

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

-

Upon completion, the reaction is worked up to isolate the di-tert-butyl hydrogen phosphate or its corresponding salt. This method can provide high yields (e.g., 81%) and purity of the phosphate product.[1][2]

Mechanistic Insight: The reaction is believed to proceed through the in situ generation of a more potent oxidizing species from the reaction between hydrogen peroxide and potassium iodide, which then rapidly oxidizes the nucleophilic phosphorus atom of the phosphite.[2] The electron-donating tert-butyl groups enhance the nucleophilicity of the phosphorus, facilitating this oxidation.[2]

Michaelis-Arbuzov and Michaelis-Becker Type Reactions

This compound can undergo reactions analogous to the classical Michaelis-Arbuzov and Michaelis-Becker reactions to form new carbon-phosphorus bonds.[1] In these reactions, the phosphite acts as a nucleophile, attacking an electrophilic carbon center, typically an alkyl halide. The steric hindrance from the tert-butyl groups can influence the reactivity, making it less reactive than smaller dialkyl phosphites but often leading to cleaner reactions.[1] For instance, it can react with benzyl halides to form di-tert-butyl phosphonates.[1]

The general mechanism of the Michaelis-Arbuzov reaction involves the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the pentavalent phosphonate.[11][12]

Caption: Generalized mechanism of the Michaelis-Arbuzov reaction.

Application in Drug Synthesis: The Case of Tenofovir

A prominent example of the utility of this compound in drug development is its application in an alternative synthesis of the antiviral drug Tenofovir.[1][3][13][14] Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and hepatitis B.[1]

In this synthetic route, this compound serves as a precursor to a key phosphonomethylation reagent.[3][14] The synthesis involves the hydroxymethylation of this compound, followed by activation (e.g., mesylation), and subsequent reaction with the adenine-containing fragment.[1][3][14] A significant advantage of using the di-tert-butyl protected phosphonate intermediate is the relative ease of deprotection of the tert-butyl groups under acidic conditions to afford the final active pharmaceutical ingredient.[1][3][14] This route has been shown to be efficient, with a reported yield of 72% on a 5-gram scale for the final steps.[1]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as causing severe skin burns and eye damage (H314) and may cause an allergic skin reaction (H317).[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place, typically refrigerated, and under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile reagent in organophosphorus chemistry with significant applications in both academic research and industrial drug development. Its unique combination of steric bulk and reactivity allows for selective and efficient chemical transformations. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for any scientist looking to leverage this powerful synthetic tool. The continued exploration of its chemistry will undoubtedly lead to further innovations in the synthesis of complex molecules and novel therapeutic agents.

References

- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 789–798. (URL: [Link])

- Applications of dialkyl phosphites.

- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (URL: [Link])

- Phosphite ester - Wikipedia. (URL: [Link])

- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])

- This compound - Optional[31P NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- Two-Step Transesterification of Phosphates, Phosphorothioates, and Phosphonates with a Binaphthyl Group for the Synthesis of P-Chirogenic Phosphates and Phosphonates | Request PDF - ResearchG

- REACTIONS OF DIALKYL PHOSPHITES.

- Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir | Organic Process Research & Development - ACS Public

- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). (URL: [Link])

- Green phosphonate chemistry – Does it exist? - RSC Publishing. (URL: [Link])

- 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given...

- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid

- New Synthetic Route to Tenofovir - ChemistryViews. (URL: [Link])

- A highly efficient catalytic method for the synthesis of phosphite diesters - PMC - NIH. (URL: [Link])

- Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. (URL: [Link])

- MIT Open Access Articles Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. (URL: [Link])

- The di-tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir - ChemRxiv. (URL: [Link])

- Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. (URL: [Link])

- Review of Phosphonate Synthesis in Chemistry - YouTube. (URL: [Link])

- The Di-Tert-Butyl Oxymethylphosphonate Route to the Antiviral Drug Tenofovir - ChemRxiv. (URL: [Link])

- Di-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

- Arbuzov Reaction - Organic Chemistry Portal. (URL: [Link])

- Michaelis–Arbuzov reaction - Wikipedia. (URL: [Link])

- Organic Syntheses Procedure. (URL: [Link])

- NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry D

- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])

- Synthetic method of bis(2,4-di-tert-butylphenyl)

- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])

- di-t-Butyl phosphite - NIST WebBook. (URL: [Link])

- Reaction Scheme for synthesis of tert‐butyl phosphoramidites (1–4)...

Sources

- 1. New Synthetic Route to Tenofovir - ChemistryViews [chemistryviews.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. di-t-Butyl phosphite [webbook.nist.gov]

- 5. di-t-Butyl phosphite [webbook.nist.gov]

- 6. di-t-Butyl phosphite [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. di-t-Butyl phosphite [webbook.nist.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dspace.mit.edu [dspace.mit.edu]

A Technical Guide to Di-tert-Butyl Phosphite: Properties, Synthesis, and Applications in Drug Development

Executive Summary: This guide provides a comprehensive technical overview of di-tert-butyl phosphite (DTBP), a pivotal organophosphorus reagent. We delve into its core molecular and physical properties, established synthesis protocols, and key chemical reactivities. Special emphasis is placed on its role as a versatile phosphorylating agent and a critical building block in the synthesis of complex pharmaceutical agents, most notably the antiviral drug Tenofovir. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of DTBP's utility and handling.

Introduction: The Significance of this compound

This compound, also known as di-tert-butyl phosphonate, is an organophosphorus compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its utility is primarily derived from its function as a stable, yet reactive, phosphorylating agent. The presence of two sterically bulky tert-butyl groups confers a unique balance of stability and reactivity, making it a preferred reagent for introducing phosphonate moieties into organic molecules.[1] This characteristic is particularly crucial in the development of prodrugs, where modifying a parent drug's structure with a phosphonate group can significantly enhance its bioavailability and therapeutic profile.[1] Its role as a versatile precursor for a wide range of other organophosphorus compounds further cements its importance in modern chemical synthesis.[1][2]

Molecular Profile and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in experimental design and for ensuring safe handling and storage.

| Property | Value | References |

| Molecular Formula | C₈H₁₉O₃P | [3][4][5] |

| Molecular Weight | 194.21 g/mol | [5][6][7] |

| CAS Number | 13086-84-5 | [4][5] |

| Appearance | Colorless Liquid | [3] |

| Density | 0.960 g/mL at 25 °C | [7] |

| Boiling Point | 254.9 °C at 760 mmHg | [3] |

| Flash Point | 163 °C (325.4 °F) | |

| Refractive Index | n20/D 1.419 | [7] |

| Storage Temperature | 2-8 °C | [7] |

Synthesis of this compound

The synthesis of this compound is well-established, with two primary routes dominating both laboratory and industrial production: transesterification and reactions involving phosphorus halides.[1]

Transesterification Approach

The most common and practical laboratory-scale synthesis involves the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with tert-butanol.[1] This reaction is catalyzed by a base, with calcium hydroxide (Ca(OH)₂) being a frequently cited and effective catalyst.[1][8] The process is driven to completion by heating the mixture to reflux, which facilitates the removal of the low-boiling methanol byproduct.[8]

Caption: Transesterification synthesis of this compound.

Detailed Experimental Protocol: Transesterification

This protocol describes a validated method for the synthesis of this compound with high purity and yield.[8]

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a distillation head. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: To the flask, add dimethyl phosphite (1.0 eq), tert-butanol (2.5-3.0 eq), and a catalytic amount of calcium hydroxide (approx. 0.03 eq). The use of excess tert-butanol helps drive the reaction equilibrium towards the product.

-

Reaction Execution: With vigorous stirring, heat the mixture to reflux. The temperature will initially stabilize around 60-65 °C as the methanol byproduct distills off.

-

Driving Completion: Once methanol distillation ceases, the pot temperature will rise. Maintain the reaction at a steady reflux (approx. 130 °C) to ensure complete conversion.

-

Workup and Purification: After the reaction is complete (monitored by TLC or ³¹P NMR), allow the mixture to cool. The excess tert-butanol can be removed via distillation. The remaining crude this compound is then purified by vacuum distillation (at ~1 kPa) to yield the final product with high purity (>98%).[8]

Key Chemical Reactions and Mechanistic Insights

This compound is a versatile intermediate that participates in several fundamental organophosphorus reactions.

-

Oxidation: It can be readily oxidized to form di-tert-butyl phosphate derivatives.[1] A common laboratory method utilizes hydrogen peroxide (H₂O₂) with a catalytic amount of potassium iodide (KI), which proceeds in high yield.[1] This transformation is crucial for accessing phosphate esters used in various synthetic applications.

-

Michaelis-Arbuzov Reaction: This classic reaction involves the nucleophilic attack of the phosphite on an alkyl halide, followed by dealkylation to form a phosphonate. The steric hindrance from the tert-butyl groups can influence reactivity compared to less bulky phosphites, but the reaction remains a key method for forming P-C bonds.[1]

-

Hydroxymethylation: The reaction of this compound with formaldehyde (often in the presence of a base like triethylamine) yields di-tert-butyl-(hydroxymethyl)phosphonate.[9][10] This crystalline intermediate is a critical precursor in the efficient, large-scale synthesis of the antiviral drug Tenofovir.[9]

Applications in Drug Development and Organic Synthesis

The unique properties of this compound make it an invaluable tool for medicinal chemists and process development scientists.

Antiviral Drug Synthesis: The Tenofovir Case

Perhaps the most prominent application of this compound is in the synthesis of Tenofovir, a nucleotide reverse transcriptase inhibitor used to treat HIV and hepatitis B.[9][10] An efficient synthetic route involves the hydroxymethylation of this compound, followed by mesylation to create an active phosphonomethylation reagent.[9] This reagent is then used to alkylate the adenine base derivative, and a final acid-catalyzed deprotection step removes the tert-butyl groups to yield Tenofovir.[9][10] This pathway avoids problematic chromatography steps and is suitable for multigram scale-up.[9]

Ligand in Cross-Coupling Chemistry

This compound serves as a precursor to ligands used in various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are cornerstone transformations in the pharmaceutical industry for the construction of complex molecular architectures.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety and maintaining product integrity.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[11] It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe vapors or mists.[11] Use spark-proof tools and ground equipment when transferring large quantities.[12]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[11] For long-term stability and to maintain product quality, it should be refrigerated at 2-8°C under an inert atmosphere.[7][11]

-

Incompatibilities: Keep away from strong oxidizing agents.[11]

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in modern organic synthesis. Its well-defined molecular properties, coupled with its balanced stability and reactivity, make it an indispensable reagent. From its fundamental role in phosphorylation reactions to its critical application in the industrial synthesis of life-saving antiviral drugs, this compound continues to be a compound of high value to the scientific research and drug development communities.

References

- Benchchem. (n.d.). This compound.

- Chemsrc. (2025). This compound | CAS#:13086-84-5.

- NIST. (n.d.). di-t-Butyl phosphite. NIST Chemistry WebBook.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 13086-84-5.

- Cheméo. (n.d.). Chemical Properties of di-t-Butyl phosphite (CAS 13086-84-5).

- Glentham Life Sciences. (n.d.). This compound: Synthesis, Applications, and Chemical Properties Explained.

- Sigma-Aldrich. (n.d.). This compound 95%.

- ChemicalBook. (2025). This compound | 13086-84-5.

- ChemicalBook. (n.d.). This compound synthesis.

- Santa Cruz Biotechnology, Inc. (2017). SAFETY DATA SHEET - Tris(2,4-di-tert-butylphenyl) Phosphite.

- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 858-865.

- Sigma-Aldrich. (n.d.). This compound 95%.

- Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles.

- Fisher Scientific. (2021). SAFETY DATA SHEET - this compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibutyl Phosphite, 96%.

- Guidechem. (n.d.). This compound (cas 13086-84-5) SDS/MSDS download.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:13086-84-5 | Chemsrc [chemsrc.com]

- 4. di-t-Butyl phosphite [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 13086-84-5 [chemicalbook.com]

- 7. 95%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Custodian's Guide to Di-tert-Butyl Phosphite: A Technical Whitepaper on Stability and Storage

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl phosphite ((t-BuO)₂PHO) is a sterically hindered organophosphorus compound of significant utility in synthetic chemistry, serving as a key precursor and reagent in numerous transformations, including the Pudovik and Abramov reactions. Its bulky tert-butyl groups confer a unique balance of reactivity and stability. However, its efficacy and safety are intrinsically linked to its chemical integrity, which can be compromised by improper storage and handling. This in-depth technical guide provides a comprehensive overview of the stability of this compound, detailing the mechanisms of its primary degradation pathways—hydrolysis and oxidation. We present field-proven storage and handling protocols designed to preserve its quality and ensure the safety of laboratory personnel. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals who utilize this versatile reagent.

Introduction: The Dual Nature of a Workhorse Reagent

This compound is a colorless liquid widely employed in organic synthesis. The presence of two sterically demanding tert-butyl groups significantly influences its chemical behavior, rendering it more stable than less hindered dialkyl phosphites. This enhanced stability is a key attribute that allows for its application in a variety of chemical transformations. However, it is not immune to degradation. Understanding the kinetics and mechanisms of its decomposition is paramount for its effective use and safe management. This guide will dissect the factors that govern the stability of this compound and provide actionable protocols to mitigate degradation.

Chemical Stability: Unraveling the Degradation Pathways

The primary threats to the stability of this compound are hydrolysis and oxidation. Both pathways lead to the formation of impurities that can interfere with desired chemical reactions and, in some cases, present safety hazards.

Hydrolysis: The Insidious Reaction with Water

This compound is sensitive to moisture and will hydrolyze, particularly in the presence of acidic or basic catalysts.[1][2] The bulky tert-butyl groups, however, provide significant steric hindrance, which slows the rate of hydrolysis compared to less hindered phosphites.[3]

The overall hydrolysis reaction proceeds as follows:

(t-BuO)₂PHO + 2 H₂O → 2 t-BuOH + H₃PO₃ this compound + Water → tert-Butanol + Phosphorous Acid

The mechanism of acid-catalyzed hydrolysis involves the protonation of the phosphite oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[2] Base-catalyzed hydrolysis, while generally faster for phosphinates, is also a potential degradation pathway.[3] The phosphorous acid produced can further catalyze the hydrolysis, leading to an autocatalytic decomposition process.[1]

Caption: Hydrolysis of this compound.

Oxidation: The Reaction with Air

This compound is also susceptible to oxidation, primarily by atmospheric oxygen. This reaction converts the phosphite (P(III)) to a phosphate (P(V)) species.

The oxidation reaction is as follows:

2 (t-BuO)₂PHO + O₂ → 2 (t-BuO)₂P(O)OH this compound + Oxygen → Di-tert-butyl phosphate

This oxidation can be accelerated by the presence of strong oxidizing agents. The formation of di-tert-butyl phosphate introduces a significant impurity that can alter the course of subsequent reactions.

Caption: Oxidation of this compound.

Recommended Storage Conditions: A Multi-faceted Approach to Preservation

To mitigate the degradation pathways discussed above, a stringent set of storage conditions must be implemented. These recommendations are based on empirical evidence and an understanding of the compound's chemical vulnerabilities.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of both hydrolysis and oxidation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |

| Container | Tightly Sealed, Dry Glass Bottle | Prevents ingress of moisture and air. Glass is an inert material that will not react with the compound. |

| Environment | Dry, Well-Ventilated Area | Minimizes ambient moisture and ensures safe dispersal of any potential vapors. |

| Incompatibilities | Store away from Strong Oxidizing Agents | Prevents rapid and potentially hazardous oxidation reactions. |

Consequences of Improper Storage: A Cascade of Complications

Failure to adhere to the recommended storage conditions can lead to a host of problems, ranging from compromised experimental results to significant safety hazards.

-

Loss of Reagent Purity: The presence of hydrolysis and oxidation products can lead to lower yields, unexpected side reactions, and difficulty in product purification.

-

Inconsistent Reactivity: A partially degraded reagent will exhibit inconsistent performance, making experimental reproducibility a significant challenge.

-

Formation of Hazardous Byproducts: While this compound itself has defined hazards, its degradation products may have different toxicological profiles. The generation of phosphorous acid, for example, increases the acidity of the material.

Experimental Protocol: Best Practices for Handling and Storage

The following protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.

Materials

-

This compound

-

Schlenk flask or septum-sealed bottle

-

Syringes and needles (oven-dried)

-

Inert gas source (Nitrogen or Argon) with a manifold

-

Refrigerator (2-8°C)

-

Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Workflow for Aliquoting and Storage

Caption: Recommended Handling and Storage Protocol.

Step-by-Step Methodology:

-

Preparation:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Ensure all glassware (e.g., Schlenk flasks, vials) and transfer equipment (syringes, needles) are thoroughly dried, typically in an oven at >100°C for several hours, and allowed to cool under a stream of inert gas.

-

Set up a reliable source of dry inert gas (nitrogen or argon) connected to a manifold for purging vessels.

-

-

Handling and Aliquoting:

-

Before opening the main stock bottle of this compound, flush the headspace with inert gas.

-

For transferring the liquid, use standard air-free techniques. A cannula or a dry, inert gas-flushed syringe are appropriate methods.

-

Dispense the desired amount into a pre-dried, inert gas-flushed receiving vessel.

-

After withdrawing the desired amount, re-flush the headspace of the main stock bottle with inert gas before sealing it tightly.

-

-

Storage:

-

The aliquoted sample should be in a tightly sealed container (e.g., a Schlenk flask with a greased stopcock or a vial with a septum cap secured with paraffin film).

-

Ensure the container is clearly labeled with the chemical name, concentration (if a solution), date of preparation, and the user's initials.

-

Place the sealed container in a designated laboratory refrigerator maintained at 2-8°C.

-

Store away from any strong oxidizing agents.

-

Conclusion: The Imperative of Vigilance

This compound is a valuable reagent whose utility is directly proportional to its purity. Its inherent susceptibility to hydrolysis and oxidation necessitates a proactive and meticulous approach to its storage and handling. By understanding the chemical principles that govern its stability and by adhering to the protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The principles of proper storage are not merely suggestions but are fundamental to good laboratory practice and the generation of high-quality, trustworthy data.

References

- The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC - NIH.

- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). (2009). ResearchGate.

Sources

A Technical Guide to the Hydrolytic Stability of Di-tert-Butyl Phosphite: Mechanisms, Influencing Factors, and Analytical Methodologies

Executive Summary

Di-tert-butyl phosphite (DTBP) is a cornerstone reagent in modern organophosphorus chemistry, serving as a critical intermediate in the synthesis of pharmaceuticals, particularly antiviral prodrugs, and as a stabilizer in polymer chemistry.[1] Its synthetic utility is intrinsically linked to a delicate balance between reactivity and stability. This guide provides an in-depth analysis of the hydrolytic stability of this compound, a paramount concern in its storage, handling, and application. We will dissect the underlying chemical mechanisms of its hydrolysis, explore the critical factors that govern its degradation rate, present quantitative data, and provide a robust, field-proven protocol for its analysis. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this vital building block.

Introduction to this compound (DTBP)

Chemical Identity and Structure

This compound, (t-BuO)₂P(O)H, is a dialkyl phosphite characterized by the presence of two sterically demanding tert-butyl groups attached to the phosphorus center via oxygen atoms. This unique structure is the primary determinant of its chemical behavior. The bulky tert-butyl groups provide significant steric hindrance around the phosphorus atom, which confers a notable degree of stability compared to less hindered analogues like dimethyl or diethyl phosphite.[1][2] This steric shielding is crucial as it kinetically inhibits the approach of nucleophiles, including water.

Significance in Pharmaceutical and Chemical Synthesis

The importance of DTBP is multifaceted. It is a versatile precursor for a wide range of organophosphorus compounds and a key phosphorylating agent.[1] Its most prominent role in the pharmaceutical industry is as a precursor in the synthesis of phosphono-oxymethyl prodrugs, a class of compounds designed to improve the bioavailability of antiviral drugs like Tenofovir and Adefovir.[1][3][4] The stability of DTBP during these multi-step syntheses is critical for ensuring high yields and purity of the final active pharmaceutical ingredient (API).[3]

The Mechanism of Hydrolysis

The hydrolysis of this compound, while slower than that of many other phosphites, is a persistent chemical vulnerability that must be understood and controlled. The process is not a simple, single-step reaction but a complex, autocatalytic cascade.

The Core Reaction Pathway

The hydrolysis proceeds through a nucleophilic attack by a water molecule on the electrophilic phosphorus atom. This forms a transient, high-energy pentacoordinate intermediate.[1] This intermediate subsequently collapses, leading to the cleavage of a P-O bond and the release of one molecule of tert-butanol, yielding mono-tert-butyl phosphite. This process can then repeat to yield phosphorous acid.

The Role of Steric Hindrance: A Structural Defense

The rate-limiting step in this pathway is the initial nucleophilic attack. The two bulky tert-butyl groups act as molecular shields, sterically hindering the approach of water molecules to the phosphorus center.[1][5] This kinetic stabilization is the principal reason for DTBP's enhanced hydrolytic stability. Studies have consistently shown that phosphites bearing ortho-tert-butyl substituents exhibit exceptional resistance to hydrolysis, often showing no decomposition even under elevated temperatures for extended periods.[1][2]

Autocatalysis: The Achilles' Heel of Phosphite Stability

A critical feature of phosphite hydrolysis is its autocatalytic nature.[1][6] The reaction produces acidic byproducts, namely phosphorous acid. These acidic species protonate the phosphite, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water.[6] This creates a positive feedback loop where the product of the reaction catalyzes further reaction, leading to an accelerated rate of decomposition over time once a critical concentration of acid has formed.[1]

Caption: The autocatalytic hydrolysis mechanism of this compound.

Key Factors Governing Hydrolytic Stability

The rate of DTBP hydrolysis is not an intrinsic constant but is highly dependent on environmental conditions.

-

pH: This is the most critical factor. The hydrolysis is dramatically accelerated under acidic conditions due to the autocatalytic feedback loop.[1][6] Conversely, maintaining neutral or slightly alkaline conditions can significantly inhibit the degradation process by preventing the initial protonation step required for catalysis.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[1][2] Therefore, storage at reduced temperatures (e.g., 2-8°C) is recommended to prolong shelf life.[7]

-

Presence of Water: The reaction cannot proceed without water. Minimizing exposure to atmospheric moisture or using anhydrous solvents during reactions is a fundamental control strategy.

-

Mitigation Strategies: In applications where exposure to moisture or acidic conditions is unavoidable, such as in polymer processing, the inclusion of acid scavengers like hydrotalcite or calcium stearate can be an effective mitigation strategy.[6] These additives neutralize the acidic byproducts as they are formed, effectively breaking the autocatalytic cycle.[6]

Quantitative Analysis of Hydrolytic Stability

To contextualize the stability of DTBP, it is useful to compare it with other common phosphites. The steric hindrance afforded by the tert-butyl groups provides a dramatic increase in stability.

Comparative Stability Data

The following table summarizes conceptual data from literature, highlighting the superior stability of sterically hindered phosphites at elevated temperatures.

| Phosphite Compound | Substituent Pattern | Relative Half-life (t₁/₂) at 90 °C | Observations |

| Triphenyl Phosphite | Unsubstituted Aryl | Very Short | Rapid decomposition. |

| Tris(p-chlorophenyl) Phosphite | Electron-Withdrawing Aryl | Shorter | Electron-withdrawing groups can destabilize the ligand.[2] |

| This compound | Bulky Alkyl (Hindered) | Long | Significantly more stable due to steric shielding. [1] |

| Tris(2,4-di-tert-butylphenyl) Phosphite | Bulky, Hindered Aryl | Exceptionally Long | Considered one of the most hydrolytically stable phosphites.[2] |

Analytical Techniques for Monitoring Degradation

A multi-faceted analytical approach is required for the robust characterization of DTBP stability.

-

³¹P-NMR Spectroscopy: This is the most powerful and direct technique. It allows for the unambiguous identification and quantification of the parent DTBP, its hydrolysis products (mono-tert-butyl phosphite, phosphorous acid), and any other phosphorus-containing impurities over time.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate DTBP from its hydrolysis products and other non-phosphorus impurities. When coupled with a suitable detector (e.g., UV, MS), it provides quantitative data on the concentration of the parent compound.[8]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for confirming the identity of degradation products by providing accurate mass information.[8]

Experimental Protocol: Monitoring Hydrolytic Stability by ³¹P-NMR Spectroscopy

This protocol describes a self-validating experiment to quantify the hydrolytic stability of this compound under controlled acidic conditions.

Rationale and Objectives

The objective is to determine the rate of hydrolysis by monitoring the decrease in the ³¹P-NMR signal of DTBP and the corresponding increase in the signals of its hydrolysis products over time. The use of an internal standard allows for precise quantification.

Materials and Reagents

-

This compound (≥95% purity)

-

Deuterated Chloroform (CDCl₃) or Deuterated Acetonitrile (CD₃CN)

-

Deuterium Oxide (D₂O)

-

Deuterated Acetic Acid (CD₃COOD) or similar acid catalyst

-

Triphenyl phosphate (TPP) or another stable phosphorus compound as an internal standard

-

NMR tubes, volumetric flasks, pipettes, and a temperature-controlled water bath or incubator.

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

DTBP Stock: Accurately weigh ~100 mg of this compound and dissolve it in 10 mL of CDCl₃ in a volumetric flask. Causality: Using a deuterated solvent is essential for the NMR lock.

-

Internal Standard Stock: Accurately weigh ~50 mg of triphenyl phosphate and dissolve it in 10 mL of CDCl₃. Causality: TPP is hydrolytically stable under these conditions and its ³¹P signal does not overlap with the species of interest, making it an excellent internal standard for quantification.

-

-

Preparation of the Reaction Sample:

-

In a clean NMR tube, combine 500 µL of the DTBP stock solution and 100 µL of the internal standard stock solution.

-

Add 50 µL of D₂O.

-

Initiate the hydrolysis by adding 10 µL of deuterated acetic acid. Cap the tube tightly and mix thoroughly by inversion. Causality: The acid serves to catalyze the hydrolysis, allowing the experiment to be completed in a reasonable timeframe. D₂O is used to provide the source of water without creating a large interfering ¹H signal in proton NMR if it were also being run.

-

-

NMR Data Acquisition:

-

Immediately acquire the first ³¹P-NMR spectrum (t=0). Use a sufficient number of scans to achieve a good signal-to-noise ratio. Record the exact time.

-

Place the NMR tube in a temperature-controlled environment (e.g., a 40°C water bath). Causality: Maintaining a constant temperature is critical as the reaction rate is temperature-dependent.

-

Acquire subsequent ³¹P-NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

-

Data Interpretation:

-

Process each spectrum identically (phasing, baseline correction).

-

Integrate the area of the ³¹P signal for DTBP, its hydrolysis products, and the internal standard (TPP).

-

Calculate the concentration of DTBP at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of DTBP versus time to determine the degradation kinetics.

-

Caption: Workflow for monitoring the hydrolytic stability of DTBP via ³¹P-NMR.

Implications for Drug Development and Process Chemistry

The hydrolytic stability of DTBP is not merely an academic curiosity; it has profound practical consequences.

-

Process Control: During the synthesis of drug intermediates, uncontrolled hydrolysis can introduce significant impurities, complicating purification and reducing overall yield.[3] Process chemists must implement strict controls on moisture and pH to ensure process robustness.

-

Storage and Handling: DTBP is sensitive to incautious heating and moisture.[3] Proper storage under an inert atmosphere at refrigerated temperatures is essential to maintain its quality and reactivity for its intended use.

-

Formulation: While DTBP itself is not an API, the stability of its downstream products (phosphonate prodrugs) is a major consideration in drug formulation. Understanding the parent molecule's vulnerabilities informs the development of stable dosage forms for the final drug product.

Conclusion

This compound is a reagent of immense value, whose utility is defined by the very structural features that govern its stability. Its enhanced resistance to hydrolysis, conferred by the steric bulk of its tert-butyl groups, sets it apart from simpler phosphites. However, this stability is conditional and can be compromised by acidic conditions, elevated temperatures, and the presence of water, primarily through an insidious autocatalytic mechanism. For researchers and drug development professionals, a thorough understanding of these principles, coupled with robust analytical monitoring, is essential to successfully harness the synthetic power of this pivotal organophosphorus compound.

References

- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24)

- Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24) - Research Explorer - The University of Manchester. [Link]

- Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

- The Hydrolysis of Phosphinates and Phosphon

- Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability - MDPI. [Link]

- A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. - Quick Company. [Link]

- Phosphate Ester Hydrolysis: The Path From Mechanistic Investigation to the Realization of Artificial Enzymes | Request PDF - ResearchG

- Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins | ACS C

- Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir - MIT Open Access Articles. [Link]

- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - NIH. [Link]

- The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchG

- The hydrolysis mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P24)

- Rates and mechanisms of hydrolysis of esters of phosphorous acid | Journal of the American Chemical Society. [Link]

- Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir | Organic Process Research & Development - ACS Public

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound 95 13086-84-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Deep Dive into Di-tert-Butyl Phosphite: A Guide for Researchers

Abstract

Di-tert-butyl phosphite ((t-BuO)₂PHO), a sterically hindered dialkyl phosphite, is a pivotal reagent and intermediate in modern organophosphorus chemistry. Its unique structural attributes, conferred by the bulky tert-butyl groups, render it a valuable tool in a multitude of synthetic transformations, including the synthesis of pharmaceuticals and as a stabilizer for polymers. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure reaction monitoring, quality control, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, underpinned by field-proven insights and experimental protocols.

Introduction: The Significance of this compound

This compound (CAS No. 13086-84-5, Molecular Formula: C₈H₁₉O₃P, Molecular Weight: 194.21 g/mol ) occupies a significant position in the toolkit of synthetic chemists.[1][2] The presence of two bulky tert-butyl groups imparts notable steric hindrance around the phosphorus center, influencing its reactivity and stability. This structural feature is often exploited to achieve selectivity in various chemical reactions. A precise and comprehensive understanding of its spectroscopic signature is not merely academic; it is a practical necessity for anyone employing this reagent. This guide is structured to provide a detailed exposition of the key spectral data of this compound, moving beyond a simple listing of values to explain the underlying principles and their practical implications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's connectivity and the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Tale of Two Signals

The proton NMR spectrum of this compound is deceptively simple, dominated by two main signals. The choice of solvent can slightly influence chemical shifts, but the overall pattern remains consistent.

-

t-Butyl Protons (C(CH₃)₃): A sharp, intense singlet is observed for the 18 equivalent protons of the two tert-butyl groups. This signal typically appears in the upfield region of the spectrum, reflecting the shielded environment of these protons.

-

Phosphine Proton (P-H): A distinct doublet is observed for the single proton directly attached to the phosphorus atom. The splitting of this signal into a doublet is a direct consequence of coupling to the phosphorus-31 nucleus. The large coupling constant (¹JP-H) is a hallmark of a direct P-H bond.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides further confirmation of the molecular structure.

-

Methyl Carbons (-CH₃): A single, strong resonance is observed for the six equivalent methyl carbons of the tert-butyl groups.

-

Quaternary Carbons (-C(CH₃)₃): A weaker signal corresponds to the two quaternary carbons of the tert-butyl groups. The lower intensity is characteristic of quaternary carbons in proton-decoupled spectra due to the absence of Nuclear Overhauser Effect (NOE) enhancement.

³¹P NMR Spectroscopy: The Phosphorus Heart

Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds. For this compound, the ³¹P NMR spectrum exhibits a characteristic doublet in a proton-coupled spectrum, which collapses into a singlet upon proton decoupling. The chemical shift is indicative of a phosphite species, and the large one-bond coupling to the directly attached proton provides unambiguous structural confirmation.

Summary of NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~1.5 | Singlet | - | -C(CH ₃)₃ |

| ¹H | ~6.8 | Doublet | ¹JP-H ≈ 680-700 | H -P |

| ¹³C | ~30 | Singlet | - | -C(C H₃)₃ |

| ¹³C | ~82 | Singlet | - | -C (CH₃)₃ |

| ³¹P | ~5-10 | Doublet | ¹JP-H ≈ 680-700 | (t -BuO)₂P HO |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Coupling constants are more consistent.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for ¹³C NMR.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16 scans are typically sufficient due to the high concentration of protons.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 128-1024 scans may be necessary to achieve a good signal-to-noise ratio for the quaternary carbons.

-

Relaxation delay: 2-5 seconds.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 16-64 scans.

-

Relaxation delay: 2-5 seconds.

-

Reference: 85% H₃PO₄ (external standard).

-

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.[3]

Key Vibrational Frequencies

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |

| ~2970 | C-H stretch (sp³ C-H) | Strong |

| ~2440 | P-H stretch | Medium, Sharp |

| ~1260 | P=O stretch | Strong |

| ~1040 | P-O-C stretch | Strong |

| ~980 | O-C stretch | Strong |

Causality Behind Assignments:

-

The strong absorption around 2970 cm⁻¹ is characteristic of the C-H stretching vibrations of the numerous methyl groups in the tert-butyl substituents.

-

The sharp band around 2440 cm⁻¹ is highly diagnostic for the P-H stretching vibration. Its position is a reliable indicator of the presence of a hydrogen atom directly bonded to phosphorus.

-

The intense band at approximately 1260 cm⁻¹ is assigned to the P=O stretching vibration. Dialkyl phosphites exist in tautomeric equilibrium with the phosphonate form, with the equilibrium lying heavily towards the phosphonate tautomer containing a P=O double bond and a P-H single bond.

-

The strong absorptions in the 1040-980 cm⁻¹ region are attributed to the stretching vibrations of the P-O-C and O-C bonds.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[2]

Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the loss of the bulky tert-butyl groups and subsequent rearrangements.

**dot

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Summary of Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Significance |

| 194 | [(t-BuO)₂PHO]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 137 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 121 | [M - OC₄H₉]⁺ | Loss of a tert-butoxy radical. |

| 81 | [M - C₄H₉ - C₄H₈]⁺ | Subsequent loss of isobutylene from m/z 137. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, often the base peak. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction:

-

Direct Infusion or Gas Chromatography (GC) Inlet: this compound is a liquid and can be introduced directly into the ion source or via a GC for separation from any impurities.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV is the standard for EI.

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique corroborates the others.

**dot

Sources

The Solubility of Di-tert-Butyl Phosphite in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Di-tert-butyl phosphite is a pivotal reagent and intermediate in modern organic synthesis, particularly within pharmaceutical and materials science. Its efficacy in numerous chemical transformations is intrinsically linked to its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond a simple tabulation of data, this document elucidates the theoretical underpinnings of solubility, presents a framework for understanding solute-solvent interactions, and offers detailed, field-proven experimental protocols for the precise determination of solubility. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and process development involving this versatile organophosphorus compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound ((t-BuO)₂P(O)H) is a dialkyl phosphite that has gained prominence as a versatile building block in organophosphorus chemistry. Its sterically hindered tert-butyl groups confer a unique balance of stability and reactivity, making it a valuable reagent in a variety of chemical transformations.[1] It serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials.[1] Furthermore, its role as a ligand in cross-coupling reactions has expanded its utility in the construction of complex molecular architectures.[2]

The successful application of this compound is critically dependent on its solubility in the chosen reaction medium. Proper dissolution ensures homogeneity, facilitates optimal reaction kinetics, and simplifies downstream processing. Conversely, poor solubility can lead to incomplete reactions, the formation of byproducts, and challenges in purification. This guide, therefore, addresses the fundamental yet crucial aspect of this compound's solubility in a range of common organic solvents.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a more granular level, the dissolution of a solute in a solvent is governed by a complex interplay of intermolecular forces. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is described by the equation:

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution, which is generally positive as the mixture is more disordered than the pure components.

For this compound, a liquid at room temperature, the key interactions to consider are van der Waals forces (specifically London dispersion forces due to its nonpolar alkyl groups) and dipole-dipole interactions arising from the polar P=O and P-O bonds. The presence of a P-H bond also allows for weak hydrogen bonding.

A useful, semi-empirical approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:

-

δd : Dispersion forces

-

δp : Polar forces

-

δh : Hydrogen bonding forces

Caption: Figure 1: Logical Workflow for Solubility Assessment.

Qualitative and Predicted Solubility of this compound

While extensive quantitative data is sparse in the public domain, based on its chemical structure and general principles of solubility, a qualitative assessment can be made. This compound is generally described as being soluble in organic solvents.[7]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Miscible | Dominated by London dispersion forces, similar to the tert-butyl groups of the phosphite. |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | Favorable dispersion and potential weak π-interactions. |

| Ethers | Diethyl ether, THF | Miscible | Good balance of nonpolar character to interact with the alkyl groups and a polar oxygen to interact with the phosphite moiety. |

| Halogenated | Dichloromethane, Chloroform | Miscible | Effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions. |

| Ketones | Acetone, MEK | Soluble/Miscible | The polar carbonyl group can interact favorably with the phosphite group. |

| Esters | Ethyl acetate | Soluble/Miscible | Similar to ketones, the ester functionality provides polarity for interaction with the phosphite group, while the alkyl portions are compatible with the tert-butyl groups. |

| Alcohols | Methanol, Ethanol | Soluble (with caution) | While likely soluble, there is a risk of transesterification, especially at elevated temperatures or in the presence of catalysts.[8] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | These highly polar solvents are generally effective at solvating polar organic molecules. |